

Spectroscopic Profile of Quinizarin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Quinizarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **Quinizarin** (1,4-dihydroxyanthraquinone), a key chromophore found in various natural products and synthetic dyes with significant applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Quinizarin**. The following tables summarize the ^1H and ^{13}C NMR chemical shifts observed in common deuterated solvents.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Quinizarin** is characterized by signals in the aromatic and hydroxyl regions. The symmetry of the molecule results in a simplified spectrum.

Proton	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2, H-3	7.29	7.33	s	-
H-5, H-8	8.32	8.12	dd	7.6, 1.2
H-6, H-7	7.83	7.88	dd	7.6, 1.2
1-OH, 4-OH	12.90	12.55	s	-

Note: Coupling constants for the aromatic protons (H-5, H-8 and H-6, H-7) are typical for ortho and meta coupling in aromatic systems.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of **Quinizarin**. The chemical shifts are indicative of the aromatic and carbonyl carbons present in the molecule.

Carbon	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)
C-1, C-4	162.3	161.2
C-2, C-3	126.5	126.8
C-4a, C-9a	133.2	132.5
C-5, C-8	126.5	126.8
C-6, C-7	136.4	137.1
C-8a, C-10a	115.8	116.2
C-9, C-10	188.5	188.0

Infrared (IR) Spectroscopy

The IR spectrum of **Quinizarin** reveals characteristic absorption bands corresponding to its functional groups. The data presented below was obtained from a KBr pellet.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3450	O-H stretch (intramolecular hydrogen bonding)	Broad, Strong
~3070	C-H stretch (aromatic)	Medium
~1621	C=O stretch (quinone, hydrogen-bonded)	Strong
~1590	C=C stretch (aromatic)	Strong
~1450	C-H bend (aromatic)	Medium
~1370	O-H bend	Medium
~1270	C-O stretch (phenol)	Strong
~1200	C-C stretch (aromatic ring)	Medium
~850	C-H out-of-plane bend (aromatic)	Medium
~750	C-H out-of-plane bend (aromatic)	Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Quinizarin** is sensitive to solvent polarity, exhibiting characteristic absorption maxima corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated system.

Solvent	λ_{max} (nm)
Dichloromethane	480, 510 (sh), 548 (sh)[1]
Methanol	478
Ethanol	480
Toluene	490, 525 (sh), 560 (sh)
Phosphate Buffer (pH 7.4)	470[2]
Dimethylformamide	470, 520 (sh)

sh = shoulder

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **Quinizarin**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of dry **Quinizarin** powder for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
 - To ensure a homogenous solution and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
 - Cap the NMR tube and ensure the sample height is appropriate for the spectrometer being used.
- Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to encompass the aromatic and hydroxyl proton regions (typically 0-15 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm). A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C ; DMSO-d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **Quinizarin**.

Methodology:

- Sample Preparation:

- Ensure the **Quinizarin** sample is a fine, dry powder. Grinding the sample gently in an agate mortar and pestle can improve spectral quality.
- Instrumentation:
 - An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Place a small amount of the **Quinizarin** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
 - Record the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically perform the background subtraction.
 - Identify the wavenumbers of the major absorption bands.
 - Assign the observed bands to their corresponding molecular vibrations.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of **Quinizarin** in a specific solvent.

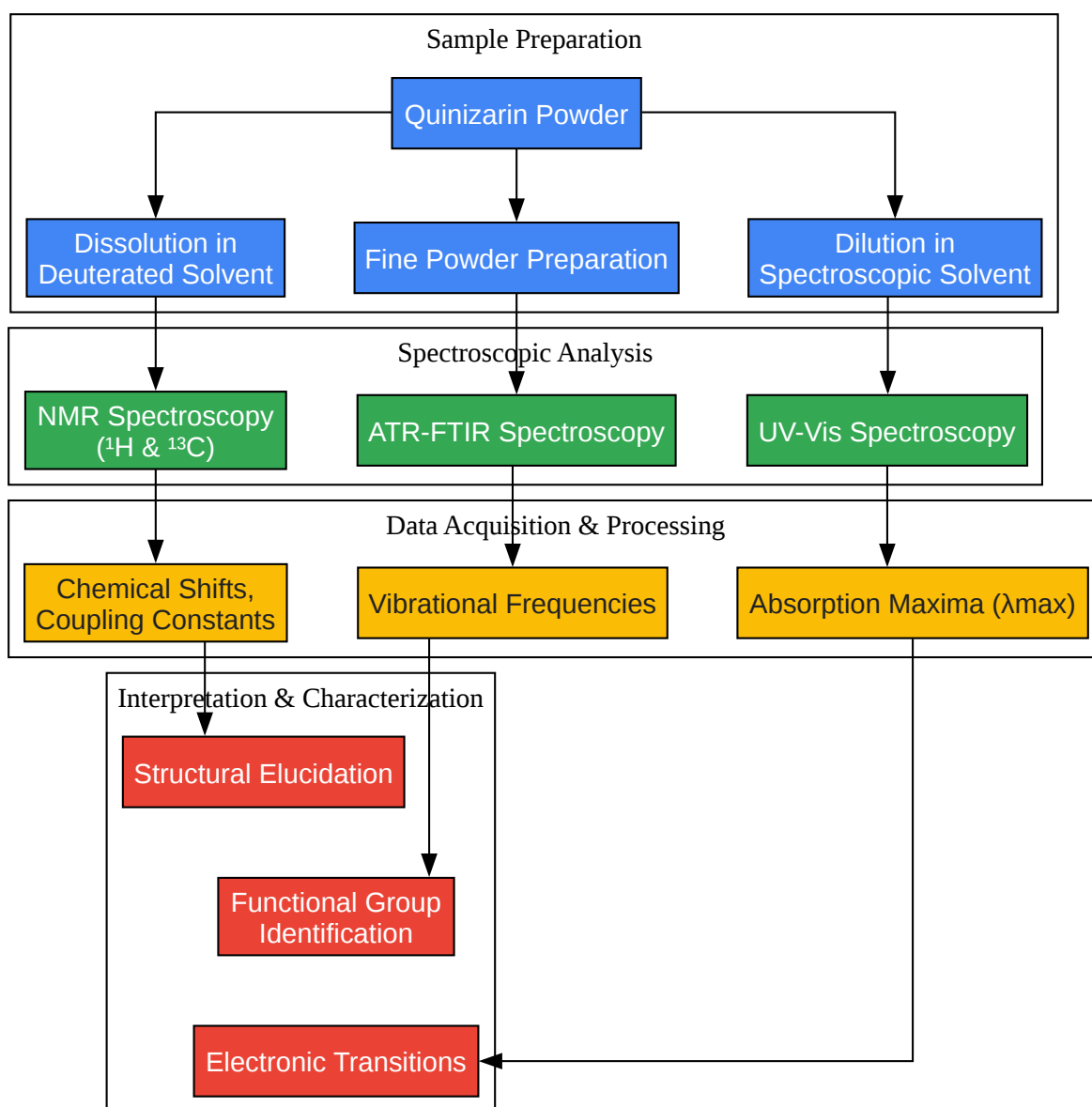
Methodology:

- Sample Preparation:

- Prepare a stock solution of **Quinizarin** of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, dichloromethane).
- From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
- Instrumentation:
 - A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
 - Fill a second matched quartz cuvette with the prepared **Quinizarin** solution.
 - Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
 - Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
- Data Processing:
 - The instrument software will automatically subtract the blank spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis of Quinizarin



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Caption: Workflow for the spectroscopic analysis of **Quinizarin**.

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References

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